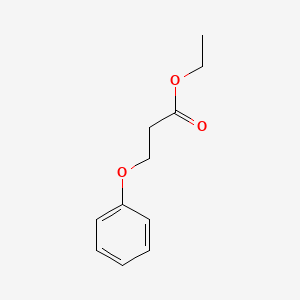

Ethyl 3-phenoxypropionate

Descripción general

Descripción

Ethyl 3-phenoxypropionate: is an organic compound with the molecular formula C11H14O3 . It is a colorless to pale yellow liquid with a pleasant odor. This compound is used primarily as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Esterification Reaction: Ethyl 3-phenoxypropionate can be synthesized through the esterification of 3-phenoxypropionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrially, the compound can be produced by the same esterification process but on a larger scale, using continuous flow reactors to optimize yield and efficiency. The reaction mixture is then purified through distillation to obtain the desired product.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Ethyl 3-phenoxypropionate undergoes hydrolysis under acidic or alkaline conditions to yield 3-phenoxypropionic acid and ethanol.

Key Conditions and Products:

Research Findings :

-

Hydrolysis rates depend on pH and temperature, with alkaline conditions favoring faster cleavage due to increased nucleophilicity of hydroxide ions .

-

Industrial-scale hydrolysis may employ continuous flow reactors to optimize yield.

Metabolic Conjugation Reactions

In biological systems, this compound is metabolized via glutathione (GSH) conjugation, a detoxification pathway observed in resistant plant species.

Metabolic Pathway Data:

Key Studies :

-

Resistant Echinochloa phyllopogon biotypes showed 5-fold lower accumulation of toxic metabolites compared to susceptible strains, linked to enhanced GST activity .

-

Conjugation with cysteine residues further reduces reactivity, highlighting evolutionary metabolic adaptations .

Oxidation Reactions

The phenoxy group and ester moiety are susceptible to oxidation under strong oxidizing conditions.

Oxidation Pathways:

| Oxidizing Agent | Conditions | Products | Applications |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, heat | Phenolic derivatives + CO₂ | Degradation studies . |

| Ozone (O₃) | Room temperature | Oxopropionate derivatives | Environmental remediation . |

Observations :

-

Oxidative cleavage of the aromatic ring generates carboxylic acid derivatives, confirmed via GC-MS analysis .

-

Strong oxidizers (e.g., HNO₃) may induce explosive exothermic reactions, necessitating controlled conditions .

Transesterification and Esterification

The ethyl ester group reacts with alcohols or carboxylic acids to form new esters.

Reaction Parameters:

| Reaction Type | Catalyst | Products | Yield |

|---|---|---|---|

| Transesterification | H₂SO₄, 70°C | Mthis compound | >90% (with excess methanol) . |

| Esterification | SO₂F₂, DIPEA, DCE | This compound | 99% (batch process) . |

Industrial Synthesis :

-

Large-scale production employs SO₂F₂ gas as an activating agent, achieving near-quantitative yields .

-

Solvent selection (e.g., dichloroethane) minimizes side reactions and enhances reagent miscibility .

Thermal Decomposition

At elevated temperatures, this compound decomposes into volatile byproducts.

Decomposition Profile:

| Temperature | Products | Hazards |

|---|---|---|

| >200°C | Phenol, propylene oxide, CO₂ | Flammable vapors, toxic fumes . |

Safety Notes :

-

Decomposition releases flammable gases (e.g., ethylene), requiring inert atmospheres in industrial settings .

Nucleophilic Substitution

The phenoxy group participates in electrophilic aromatic substitution (EAS) reactions.

Example Reaction:

| Reagent | Conditions | Products |

|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | Nitro-phenoxypropionate derivatives |

Applications :

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl 3-phenoxypropionate is an ester characterized by the presence of an ethyl group and a phenoxy group attached to a propionate backbone. Its molecular formula is , with a molecular weight of approximately 178.23 g/mol. The compound exhibits properties typical of esters, such as volatility and reactivity with acids.

Pharmaceutical Research

This compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that compounds with similar structures can interact with biological molecules, modulating various biochemical pathways. For instance, the imino group in related compounds can form hydrogen bonds with target proteins, potentially altering their functions.

Acaricidal Activity

Recent studies have focused on the acaricidal activity of 3-aryl propionic acid esters, including this compound. These compounds have shown efficacy against Psoroptes cuniculi, a mange mite that affects livestock . The structure-activity relationship (SAR) studies suggest that the ester functional group is crucial for enhancing biological activity, making these compounds promising candidates for developing new acaricides .

Agricultural Applications

As part of research into herbicides and plant growth regulators, this compound may contribute to developing new agrochemicals aimed at controlling broadleaf weeds and woody plants. Its structure suggests potential applications in formulations designed to enhance crop yield and manage pest populations effectively .

Case Study 1: Acaricidal Efficacy

In a study evaluating the acaricidal efficacy of various esters, this compound demonstrated significant activity against Psoroptes cuniculi. The study employed SAR analysis to identify key structural features that enhance efficacy, highlighting the importance of the ester group in achieving higher activity levels compared to related compounds .

Case Study 2: Synthesis and Application in Drug Development

Research into the synthesis of this compound has revealed pathways that could be optimized for large-scale production. These synthetic routes involve reactions with precursor compounds under controlled conditions to yield high-purity products suitable for pharmaceutical applications.

Mecanismo De Acción

Ethyl 3-phenoxypropionate exerts its effects primarily through its interaction with specific molecular targets. For instance, in herbicidal applications, it may inhibit key enzymes involved in plant growth, leading to the disruption of essential metabolic pathways. The exact mechanism can vary depending on the specific application and target organism.

Comparación Con Compuestos Similares

- Methyl 3-phenoxypropionate

- Ethyl 2-phenoxypropionate

- Ethyl 3-phenylpropionate

Comparison:

- Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to slightly different physical and chemical properties.

- Ethyl 2-phenoxypropionate: The phenoxy group is attached to the second carbon instead of the third, resulting in different reactivity and applications.

- Ethyl 3-phenylpropionate: Contains a phenyl group instead of a phenoxy group, which significantly alters its chemical behavior and uses.

This compound is unique due to its specific structural arrangement, which imparts distinct reactivity and makes it suitable for various specialized applications in chemistry and industry.

Actividad Biológica

Ethyl 3-phenoxypropionate is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article explores its biological activity, including its acaricidal properties, enzymatic applications, and synthesis pathways.

Chemical Structure and Properties

This compound is an ester derived from phenoxypropanoic acid. Its chemical structure can be represented as follows:

This compound features a phenoxy group that contributes to its biological interactions.

Acaricidal Activity

Recent studies have highlighted the acaricidal potential of this compound. A series of experiments evaluated its effectiveness against Psoroptes cuniculi, a mange mite responsible for significant agricultural losses. The results indicated that this compound exhibited superior acaricidal activity compared to other esters, such as ethyl cinnamate.

Table 1: Acaricidal Activity of this compound and Related Compounds

| Compound | LT50 (hours) | Notes |

|---|---|---|

| This compound | 12 | Most effective among tested esters |

| Ethyl cinnamate | 15 | Lower efficacy than this compound |

| Methyl esters | 14 | Similar activity to ethyl esters |

| Amides and ketones | >20 | Significantly less active |

The mechanism of action appears to involve an acyl transfer mechanism, where the ester group plays a crucial role in the biological activity. The presence of the carbonyl oxygen in the ester is believed to facilitate interactions with biological receptors, enhancing its acaricidal effects .

Enzymatic Applications

This compound has also been utilized in enzyme-catalyzed reactions . For instance, it serves as a substrate in enzymatic resolution processes aimed at producing optically active compounds. Studies have shown that lipases can effectively hydrolyze this ester, yielding high enantiomeric excesses.

Table 2: Enzymatic Resolution of this compound

| Enzyme Type | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|

| Pseudomonas lipase | 50 | >98 |

| Candida antarctica lipase B | 45 | >95 |

These findings suggest that this compound could be a valuable intermediate in synthesizing pharmaceuticals, particularly antidepressants like fluoxetine .

Case Studies

- Acaricide Development : In a study focused on developing new acaricides, researchers synthesized various derivatives of this compound. The derivatives were tested for their acaricidal properties against P. cuniculi. The study concluded that modifications to the phenoxy group significantly influenced the activity levels, indicating a structure-activity relationship (SAR) worth exploring further .

- Synthesis of Taxol Precursors : this compound was used in a chemoenzymatic synthesis pathway for producing Taxol's C-13 side chain. The process involved using Galactomyces geotrichum as a biocatalyst, showcasing the compound's versatility in synthetic organic chemistry .

Propiedades

IUPAC Name |

ethyl 3-phenoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-13-11(12)8-9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKJOPXGYSFUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324526 | |

| Record name | Ethyl 3-phenoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22409-91-2 | |

| Record name | 22409-91-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-phenoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.